Ebelactone a

Vue d'ensemble

Description

Ebelactone A is a naturally occurring compound that belongs to the class of beta-lactones. It was first isolated in 1980 by the Umezawa group from a cultured strain of soil actinomycetes closely related to Streptomyces aburaviensis . This compound is known for its potent inhibitory activity against esterases, lipases, and other enzymes, making it a valuable compound in various scientific research fields .

Mécanisme D'action

Target of Action

Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, this compound can modulate these processes and exert its biological effects .

Mode of Action

The exact mode of action of this compound remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, this compound hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .

Biochemical Pathways

This compound affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .

Analyse Biochimique

Biochemical Properties

Ebelactone A plays a significant role in biochemical reactions. It can inhibit esterases, lipases, and N-formylmethionine aminopeptidases . These enzymes are found on cell surfaces and are crucial for various biochemical processes .

Cellular Effects

This compound has been shown to stimulate host defense in immune cells . It influences cell function by inhibiting enzymes found on cell surfaces . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. It exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation . This can result in changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ebelactone A can be synthesized through a series of chemical reactions involving the cyclization of a polyketide precursor. The biosynthesis involves the attack of a beta-hydroxy group onto the carbonyl moiety of an acyclic precursor, leading to the formation of the beta-lactone ring . The reaction of this compound with N-acetylcysteamine gives the beta-hydroxyacyl thioester, which cyclizes quantitatively to give this compound in aqueous ethanol .

Industrial Production Methods: this compound is produced industrially by cultivating Streptomyces aburaviensis ATCC 31860 under aerobic conditions. The fermentation process involves the use of specific culture media and conditions to optimize the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ebelactone A undergoes various chemical reactions, including:

Cyclization: The formation of the beta-lactone ring through cyclization of the beta-hydroxyacyl thioester.

Hydrolysis: this compound can be hydrolyzed to form its corresponding hydroxy acid.

Common Reagents and Conditions:

N-acetylcysteamine: Used in the cyclization reaction to form the beta-lactone ring.

Aqueous ethanol: The solvent used in the cyclization reaction.

Major Products Formed:

Beta-hydroxyacyl thioester: An intermediate in the synthesis of this compound.

Hydroxy acid: Formed through the hydrolysis of this compound.

Applications De Recherche Scientifique

Ebelactone A has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Ebelactone A is similar to other beta-lactones such as hymeglusin and lipstatin . it is unique in its specific inhibitory activity against a wide range of enzymes and its ability to modulate the mTOR pathway . Other similar compounds include:

Hymeglusin: An inhibitor of HMG-CoA synthase.

Lipstatin: An inhibitor of pancreatic lipase.

Salinosporamide A: A proteasome inhibitor.

This compound stands out due to its broad spectrum of enzyme inhibition and its potential therapeutic applications in various fields of research.

Activité Biologique

Ebelactone A is a polyketide compound produced by the actinomycete Streptomyces aburaviensis. This compound has garnered significant interest due to its diverse biological activities, particularly its role as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the biosynthesis, mechanisms of action, and biological activities of this compound, supported by research findings and case studies.

1. Biosynthesis of this compound

The biosynthesis of this compound involves a complex pathway that has been elucidated through isotopic labeling studies. The key steps include:

- Precursor Incorporation : this compound is synthesized from propionate and acetate precursors. Isotopic labeling with sodium [1-^13C, ^18O_2] propionate has demonstrated that the β-lactone ring formation occurs through the attack of a β-hydroxy group on the carbonyl moiety of an acyclic precursor .

- Polyketide Synthase (PKS) Gene Cluster : The gene cluster responsible for the biosynthesis of this compound has been identified. Notably, this PKS lacks a terminal thioesterase domain, suggesting that cyclization occurs on the PKS surface rather than through a traditional thioesterase mechanism .

This compound exhibits its biological activity primarily through enzyme inhibition. Key mechanisms include:

- Inhibition of Esterases and Lipases : this compound is known to inhibit various esterases and lipases, which are crucial in lipid metabolism. This activity positions it as a potential therapeutic agent for metabolic disorders .

- Antimicrobial Properties : Research has shown that this compound can inactivate homoserine transacetylase (HTA) from Haemophilus influenzae. This covalent modification was confirmed via mass spectrometry, indicating its potential as an antimicrobial agent .

3. Biological Activities

This compound's biological activities extend across various domains:

- Enzyme Inhibition : It has been reported to inhibit:

- Homoserine transacetylase (HTA) : Covalent modification leads to enzyme inactivation, making it a candidate for developing new antimicrobial agents .

- Cathepsin A : Ebelactone B, a derivative, has shown significant effects in suppressing platelet aggregation in hypertensive models by inhibiting cathepsin A-like activity .

- Modulation of Signaling Pathways : this compound has been implicated in modulating the mTOR pathway, which is essential for cell growth and metabolism .

4. Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy against various strains including E. coli and Candida albicans. The minimal inhibitory concentrations (MICs) ranged from 0.12 to 128 μg/ml, demonstrating its potent antimicrobial properties .

- In Vivo Studies : In renovascular hypertensive rats, ebelactone B was administered to evaluate its effects on platelet aggregation. Results indicated a significant reduction in collagen-induced aggregation without affecting blood pressure, suggesting a targeted mechanism of action .

5. Summary Table of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect/Outcome |

|---|---|---|

| Esterase Inhibition | Various esterases | Inhibition of lipid metabolism |

| Antimicrobial Activity | HTA from H. influenzae | Covalent modification leading to enzyme inactivation |

| Platelet Aggregation | Cathepsin A | Suppression of aggregation in hypertensive models |

| mTOR Pathway Modulation | mTOR pathway | Potential influence on cell growth and metabolism |

Propriétés

Numéro CAS |

76808-16-7 |

|---|---|

Formule moléculaire |

C20H34O4 |

Poids moléculaire |

338.5 g/mol |

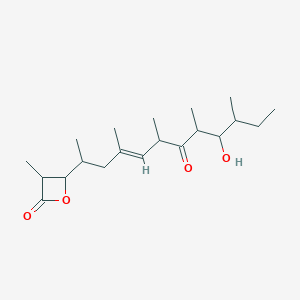

Nom IUPAC |

(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 |

Clé InChI |

WOISDAHQBUYEAF-QIQXJRRPSA-N |

SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |

SMILES isomérique |

CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |

SMILES canonique |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |

Synonymes |

3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ebelactone A?

A1: this compound is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []

Q3: What is the primary biological target of this compound?

A3: this compound is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]

Q4: How does this compound interact with its target lipase?

A4: While the specific binding interactions haven't been fully elucidated, this compound, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]

Q5: What are the downstream effects of this compound inhibiting lipases?

A5: Inhibition of lipases by this compound can have several downstream effects, particularly in biological contexts where lipase activity is crucial:

- Reduced fat absorption: this compound effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []

- Impact on fungal pathogenicity: this compound can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]

- Modulation of cellular signaling: By inhibiting specific cellular lipases, this compound can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []

Q6: How do structural modifications of this compound influence its activity?

A6: While the provided research primarily focuses on this compound, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to this compound, indicating the influence of substituents on the β-lactone ring. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?

A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of this compound, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.

Q8: What in vitro assays have been used to study the activity of this compound?

A8: Several in vitro assays have been employed to investigate the inhibitory activity of this compound, including:

- Enzyme assays: Direct measurement of lipase activity in the presence of this compound, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]

- Cell-based assays: Assessing the impact of this compound on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]

Q9: Have there been any in vivo studies investigating the effects of this compound?

A9: Limited in vivo studies have been conducted with this compound, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity profile of this compound?

A10: The toxicological profile of this compound requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.

Q11: What are the potential therapeutic applications of this compound?

A11: Based on its known mechanism of action, this compound holds promise for applications such as:

- Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]

- Antifungal agents: this compound's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.